molecular formula C6H8O18P4-8 B1263395 1D-myo-inositol 1,4,5,6-tetrakisphosphate(8-)

1D-myo-inositol 1,4,5,6-tetrakisphosphate(8-)

Cat. No. B1263395
M. Wt: 492.01 g/mol
InChI Key: MRVYFOANPDTYBY-YORTWTKJSA-F
Attention: For research use only. Not for human or veterinary use.
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Description

1D-myo-inositol 1,4,5,6-tetrakisphosphate(8-) is octaanion of 1D-myo-inositol 1,4,5,6-tetrakisphosphate arising from global deprotonation of the phosphate OH groups. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 1D-myo-inositol 1,4,5,6-tetrakisphosphate.

Scientific Research Applications

Synthesis and Chemical Structure

  • The compound has been synthesized in various forms for research purposes, including membrane-permeant derivatives for investigating its binding properties to target proteins (Roemer et al., 1995); (Roemer et al., 1996).

Biological Functions and Cellular Signaling

Metabolic Studies

Spectroscopic Analysis

  • Spectroscopic techniques like NMR have been utilized to analyze its structure and characterize it chemically, contributing to our understanding of its biologically relevant forms (Cerdán et al., 1986).

Potential Therapeutic Implications

  • The molecule has been considered for its potential therapeutic implications in diseases like diabetic nephropathy and cystic fibrosis, emphasizing its biological significance (Ismailov et al., 1996).

properties

Product Name

1D-myo-inositol 1,4,5,6-tetrakisphosphate(8-)

Molecular Formula

C6H8O18P4-8

Molecular Weight

492.01 g/mol

IUPAC Name

[(1R,2R,3S,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate

InChI

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/p-8/t1-,2+,3-,4-,5+,6+/m1/s1

InChI Key

MRVYFOANPDTYBY-YORTWTKJSA-F

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1D-myo-inositol 1,4,5,6-tetrakisphosphate(8-)
Reactant of Route 2
1D-myo-inositol 1,4,5,6-tetrakisphosphate(8-)
Reactant of Route 3
1D-myo-inositol 1,4,5,6-tetrakisphosphate(8-)
Reactant of Route 4
1D-myo-inositol 1,4,5,6-tetrakisphosphate(8-)
Reactant of Route 5
1D-myo-inositol 1,4,5,6-tetrakisphosphate(8-)
Reactant of Route 6
1D-myo-inositol 1,4,5,6-tetrakisphosphate(8-)

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